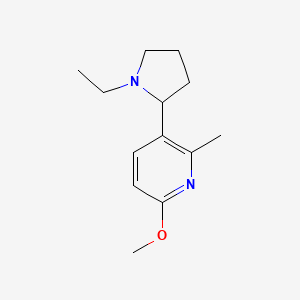
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is facilitated by copper(I) catalysts under mild conditions, leading to the formation of the triazole ring. The bromine atom and the tolyl group are introduced through subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The bromine atom and tolyl group contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the position of the bromine atom and the tolyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C10H8BrN3O2 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
5-bromo-2-(3-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
MBISYRGPRSYAJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


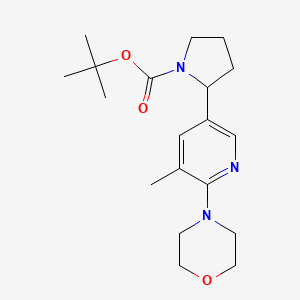

![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)


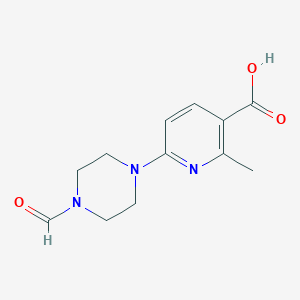
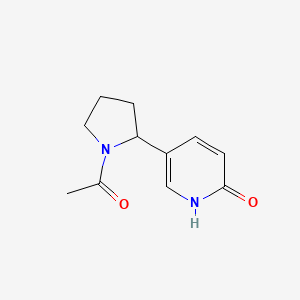
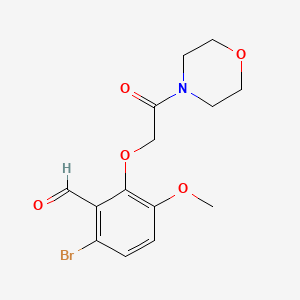
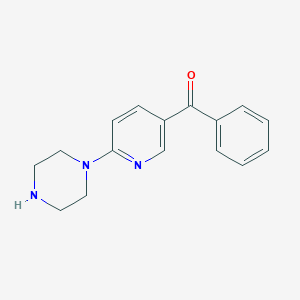


![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)

